molecular formula C6H8N2O3 B7684232 Methyl 5-methoxy-1H-pyrazole-3-carboxylate CAS No. 1416371-99-7

Methyl 5-methoxy-1H-pyrazole-3-carboxylate

Cat. No.: B7684232
CAS No.: 1416371-99-7
M. Wt: 156.14 g/mol
InChI Key: IRVMMEOYHBBEAM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methoxy (–OCH₃) substituent at the 5-position and a methyl ester (–COOCH₃) group at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

methyl 3-methoxy-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-5-3-4(7-8-5)6(9)11-2/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVMMEOYHBBEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane as solvents . The reaction is typically carried out under reflux conditions for about 2 hours.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and cost-effective methods. For instance, a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be employed . This method offers high yields and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazole derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Methyl 5-methoxy-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

  • Methyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 51985-95-6) Key Difference: Replaces the methoxy group (–OCH₃) with a hydroxy (–OH) group at the 5-position and adds a methyl group at the 1-position. The 1-methyl group could sterically hinder interactions in biological systems . Similarity Score: 0.92 .
  • Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0)

    • Key Difference : Uses an ethyl ester (–COOCH₂CH₃) instead of a methyl ester and introduces a methyl group at the 1-position.
    • Impact : The ethyl ester may alter lipophilicity and metabolic stability. The 1-methyl group could affect ring conformation and reactivity .

Ester Group Modifications

  • Methyl 1H-Pyrazole-3-Carboxylate (CAS 15366-34-4) Key Difference: Lacks the 5-methoxy substituent entirely.
  • Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate (CAS 10199-51-6)

    • Key Difference : Substitutes the 5-methoxy group with a phenyl ring and uses an ethyl ester.
    • Impact : The bulky phenyl group enhances steric effects, which could influence binding affinity in drug-receptor interactions. The ethyl ester may improve membrane permeability .

Functional Group Replacements

  • 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (CAS 58364-97-9)
    • Key Difference : Replaces the methyl ester with a carboxylic acid (–COOH) and the methoxy group with a hydroxy group.
    • Impact : The carboxylic acid increases acidity (pKa ~3–4), enhancing solubility in aqueous media but reducing bioavailability due to ionization at physiological pH .

Data Table: Structural and Functional Comparisons

Compound Name CAS Number 5-Position Substituent Ester Group 1-Position Substituent Key Property Differences
Methyl 5-Methoxy-1H-Pyrazole-3-Carboxylate Not provided –OCH₃ –COOCH₃ H Baseline for comparison
Methyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate 51985-95-6 –OH –COOCH₃ –CH₃ Higher polarity, lower stability
Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate 139297-50-0 –OCH₃ –COOCH₂CH₃ –CH₃ Increased lipophilicity
Methyl 1H-Pyrazole-3-Carboxylate 15366-34-4 H –COOCH₃ H Reduced electronic effects
Ethyl 1-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxylate 10199-51-6 –C₆H₅ –COOCH₂CH₃ –CH₃ Enhanced steric bulk
5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylic Acid 58364-97-9 –OH –COOH –CH₃ High aqueous solubility, low bioavailability

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